molecular formula C5H3Br3N2 B8052999 2,3,6-Tribromopyridin-4-amine

2,3,6-Tribromopyridin-4-amine

Cat. No.: B8052999
M. Wt: 330.80 g/mol
InChI Key: JOIHJMUWPZYRSL-UHFFFAOYSA-N
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Description

2,3,6-Tribromopyridin-4-amine is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 2, 3, and 6, and an amino group at position 4 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Tribromopyridin-4-amine can be synthesized through a multi-step process involving the bromination of pyridine derivatives. One common method involves the bromination of 4-aminopyridine using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromopyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Reduction Products: Partially or fully de-brominated pyridine derivatives.

Scientific Research Applications

2,3,6-Tribromopyridin-4-amine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,3,6-tribromopyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino group contribute to its binding affinity and reactivity. The compound may inhibit enzyme activity or modulate receptor function by forming stable complexes or undergoing chemical transformations within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromopyridine: Another brominated pyridine derivative with bromine atoms at different positions.

    2,3,5-Tribromopyridin-4-amine: A structural isomer with bromine atoms at positions 2, 3, and 5.

    2,3,6-Tribromoaniline: A brominated aniline derivative with similar bromine substitution patterns.

Uniqueness

2,3,6-Tribromopyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the amino group at position 4 enhances its versatility in synthetic transformations and biological interactions compared to other brominated pyridine derivatives.

Properties

IUPAC Name

2,3,6-tribromopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIHJMUWPZYRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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